molecular formula C63H62N2O6 B1666003 Amitriptyline embonate CAS No. 17086-03-2

Amitriptyline embonate

Cat. No. B1666003
CAS RN: 17086-03-2
M. Wt: 665.8 g/mol
InChI Key: HBFZQWHVSYYTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amitriptyline Embonate is a tricyclic antidepressant used to treat symptoms of depression . It is also used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . It works by increasing chemical messengers (neurotransmitters) serotonin and norepinephrine that communicate between brain cells and help regulate mood .


Molecular Structure Analysis

The chemical formula of Amitriptyline Embonate is C63H62N2O6 . Its exact mass is 942.46 and its molecular weight is 943.200 .


Chemical Reactions Analysis

Amitriptyline has been found to show activity against Gram-positive and Gram-negative bacteria . In combination with colistin, it showed prominent effects against two strains of Klebsiella pneumoniae producing carbepenemase .

Scientific Research Applications

Neurotoxicity and Local Anesthetic Potential

Amitriptyline, a tricyclic antidepressant, has been investigated for its potential as a local anesthetic due to its ability to block sodium, potassium, and calcium channels. However, studies have shown that its neurotoxic effects, particularly in peripheral nervous systems, are dose-related and severe, limiting its clinical use as a local anesthetic. For example, Estebe and Myers (2004) demonstrated that amitriptyline causes dose-related neurotoxicity when applied topically to rat sciatic nerves, suggesting that it is not advisable to use it as a local anesthetic agent (Estebe & Myers, 2004).

Pharmacogenetics in Therapy

Amitriptyline's effectiveness and side effects have been linked to genetic polymorphisms of drug-metabolizing enzymes. Studies like that by Steimer et al. (2005) have shown that genetic testing for enzymes such as CYP2D6 and CYP2C19 can identify patients with a lower risk of side effects during amitriptyline therapy, providing a basis for personalized antidepressant regimens and potentially reducing treatment costs (Steimer et al., 2005).

Amitriptyline in Chronic Pain Management

Research has extensively studied amitriptyline's role in managing chronic pain, separate from its antidepressant effects. Its efficacy in conditions like post-herpetic neuralgia, painful diabetic neuropathy, and chronic tension-type headache has been well-documented. For instance, studies such as those by Watson et al. (1982, 1981) and Bendtsen and Jensen (2000) have shown significant pain relief in patients with postherpetic neuralgia and chronic tension-type headache treated with amitriptyline (Watson et al., 1982), (Bendtsen & Jensen, 2000).

Effects on Fibroblasts and Smooth Muscle Cells

Moreno-Fernández et al. (2008) explored the cytotoxic effects of amitriptyline on human fibroblasts, revealing its potential to reduce cell growth rate, mitochondrial activity, and increase oxidative stress (Moreno-Fernández et al., 2008). Similarly, the study by Li et al. (2018) on rabbit coronary arterial smooth muscle cells showed that amitriptyline inhibits voltage-dependent K+ channels, hinting at its broader physiological impacts beyond its psychiatric applications (Li et al., 2018).

Use in Other Conditions

Other studies have investigated amitriptyline's efficacy in conditions like interstitial cystitis and behavior disorders in children. For example, van Ophoven et al. (2004) conducted a study on interstitial cystitis patients, finding amitriptyline effective in reducing symptoms [(van Ophoven et al., 2004)](https://consensus.app/papers/randomized-placebo-controlled-doubleblind-study-ophoven/854913dfe24353e1929517715835b408/?utm_source=chatgpt). Similarly, Yepes et al. (1977) assessed amitriptyline's effectiveness in treating hyperactive/aggressive behavior in children, noting comparable effects to methylphenidate (Yepes et al., 1977).

Safety And Hazards

Common side effects of Amitriptyline may include dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects may include signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, confusion, hallucinations, a seizure, painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYNPIESGDSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168958
Record name Amitriptyline embonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine

CAS RN

17086-03-2
Record name 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17086-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptyline embonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitriptyline embonate
Reactant of Route 2
Amitriptyline embonate
Reactant of Route 3
Reactant of Route 3
Amitriptyline embonate
Reactant of Route 4
Reactant of Route 4
Amitriptyline embonate
Reactant of Route 5
Amitriptyline embonate
Reactant of Route 6
Amitriptyline embonate

Citations

For This Compound
21
Citations
RH Manzo, ME Olivera, GL Amidon, VP Shah… - Journal of …, 2006 - Elsevier
… In therapeutic use are an ester: amitriptyline embonate and the hydrochloride salt. This monograph will refer exclusively to amitriptyline hydrochloride. Polymorphic forms have not been …
Number of citations: 73 www.sciencedirect.com
S Whittaker, RH Barrett - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… Triptafen-DA Suspension contains 37.5 mg amitriptyline embonate (equivalent to 25 mg amitriptyline hydrochloride BP) and 2 mg perphenazine BP in each 10 ml. It is available in …
Number of citations: 0 www.ncbi.nlm.nih.gov
RH Manzo, ME Olivera, GL Amidon, VP Shah… - 2006 - deepblue.lib.umich.edu
… In therapeutic use are an ester: amitriptyline embonate and the hydrochloride salt. This monograph will refer exclusively to amitriptyline hydrochloride. Polymorphic forms have not been …
Number of citations: 0 deepblue.lib.umich.edu
OFOCF SCHERING - BRITISH MEDICAL JOURNAL, 1973 - ncbi.nlm.nih.gov
… Each 10 ml of Triptafen-DA Suspension contains: amitriptyline embonate 37.5 mg (equivalent to 25 mg amitriptyline hydrochloride) and perphenazine BP 2 mg. …
Number of citations: 3 www.ncbi.nlm.nih.gov
AV Kasture, SG Wadodkar - 2014 - books.google.com
Introduction. Centrak Nervous System Stimulants. Antidepressants and Antinxienty Agent (Anxiolytic). Antipsychotic Agents and Hallucinogens. General Anaestetics. Hypnotics and …
Number of citations: 16 books.google.com
CH Gleiter, U Klotz, J Kuhlmann… - The Journal of …, 1998 - Wiley Online Library
The Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM), the German drug regulation authority, issued guidelines for determining whether bioavailability/bioequivalence studies …
Number of citations: 65 accp1.onlinelibrary.wiley.com
BPC Talc - ncbi.nlm.nih.gov
… Triptafen-DA Suspension contains 37.5 mg amitriptyline embonate (equivalentto25 mg amitriptyline hydrochlorideBP) and 2 mg perphenazine BP in each 10 ml. It is available in bottles …
Number of citations: 0 www.ncbi.nlm.nih.gov
E Scarth, S Smith - 2016 - books.google.com
An essential reference text, the fifth edition of this popular book details drugs in anaesthesia and intensive care in an AZ format. The book describes the pharmacokinetics and …
Number of citations: 157 books.google.com
I Contraception - BRITISH MEDICAL JOURNAL, 1973 - europepmc.org
… Each 10 ml of Triptafen-DA Suspension contains: amitriptyline embonate 37.5 mg (equivalent to 25 mg amitriptyline hydrochloride) and perphenazine BP 2 mg. …
Number of citations: 0 europepmc.org
P Lefebvre, E Muser, K Joshi, M DerSarkissian… - Clinical Therapeutics, 2017 - Elsevier
Purpose Almost half of all patients diagnosed with schizophrenia have a history of substance abuse (SA). However, data on treatment of schizophrenia with paliperidone palmitate (PP) …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.